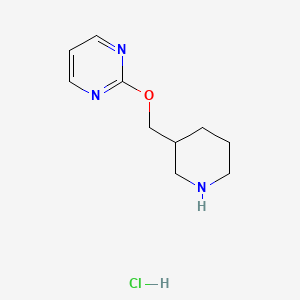

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride

描述

Historical Context of Pyrimidine Derivatives in Heterocyclic Chemistry

The historical development of pyrimidine chemistry traces its origins to the early 19th century, marking a significant milestone in heterocyclic compound research. Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This groundbreaking synthesis represented the first successful laboratory preparation of a pyrimidine derivative and established the foundation for future research in this field.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, providing the nomenclature that remains in use today. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The discovery that pyrimidine derivatives form essential components of nucleic acids significantly elevated their importance in biological chemistry. In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil. This fundamental biological role established pyrimidines as privileged scaffolds in medicinal chemistry, leading to extensive research into their synthetic preparation and biological applications.

The breakdown products of uric acid were referred to as pyrimidines, or "meta-diazine". By oxidizing uric acid with nitric acid in 1818, Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), the first pyrimidine derivative to be isolated. This historical context demonstrates the long-standing scientific interest in pyrimidine chemistry and its evolution from natural product isolation to sophisticated synthetic methodology.

Structural and Functional Significance of Piperidine-Pyrimidine Hybrids

The structural combination of piperidine and pyrimidine moieties in this compound creates a unique molecular architecture that combines the distinct properties of both heterocyclic systems. Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine, characterized as one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), with nitrogen atoms at positions 1 and 3 in the ring. The other diazines are pyrazine (nitrogen atoms at the 1 and 4 positions) and pyridazine (nitrogen atoms at the 1 and 2 positions).

Piperidine derivatives have gained significant attention in recent years due to their diverse pharmacological applications and synthetic versatility. The piperidine ring system is a six-membered saturated heterocycle containing one nitrogen atom, which can exist in various conformational states and participate in numerous chemical transformations. The combination of piperidine and pyrimidine scaffolds in hybrid molecules has been extensively studied for enhanced biological activity and improved pharmacological properties.

The structural significance of piperidine-pyrimidine hybrids lies in their ability to combine the electron-deficient aromatic character of pyrimidine with the flexible, basic nature of piperidine. This combination often results in compounds with enhanced receptor binding properties, improved membrane permeability, and increased metabolic stability. The methoxy linkage in this compound provides additional structural flexibility while maintaining the essential pharmacophoric elements of both heterocyclic systems.

Recent advances in the synthesis of piperidine derivatives have highlighted the importance of intramolecular and intermolecular cyclization reactions in creating complex heterocyclic structures. The development of efficient synthetic methodologies for piperidine-pyrimidine hybrids has enabled researchers to explore structure-activity relationships systematically and optimize biological activity through rational drug design approaches.

| Structural Component | Properties | Functional Significance |

|---|---|---|

| Pyrimidine Core | Aromatic, electron-deficient | Hydrogen bonding, receptor interaction |

| Piperidine Ring | Saturated, basic nitrogen | Membrane permeability, conformational flexibility |

| Methoxy Linker | Flexible spacer | Optimal spatial arrangement |

| Hydrochloride Salt | Enhanced solubility | Improved pharmaceutical properties |

Scope of Research on Substituted Pyrimidine Hydrochlorides

The research scope surrounding substituted pyrimidine hydrochlorides has expanded dramatically in recent decades, encompassing diverse areas of medicinal chemistry, pharmaceutical development, and biological research. Pyrimidine derivatives have demonstrated remarkable versatility in drug development, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Recent investigations have focused on the development of pyrimidine-based compounds as versatile molecules in drug development. The Biginelli reaction, a well-known multicomponent, one-pot reaction, is used to manufacture pyrimidines. This process, first described by Pietro Biginelli in 1891, condenses three ingredients: urea, aryl aldehyde, and ethyl acetoacetate. This enables the effective production of pyrimidine derivatives through condensation and cyclization processes. The Biginelli reaction holds great significance in medicinal chemistry because of its ease of use, effectiveness, and capacity to provide diverse pyrimidine-based compounds that exhibit biological activity.

Contemporary research has revealed that various pyrimidine-containing derivatives are used in a variety of cancer treatments, including Dinaciclib as cyclin-dependent kinase inhibitor, Cytarabine as induction chemotherapy, Avapritinib in the treatment of mastocytosis, Neratinib and Afatinib as tyrosine kinase inhibitors, osimertinib and Gefitinib as epidermal growth factor receptor tyrosine kinase inhibitors, Lapatinib as human epidermal growth factor receptor 2/neu epidermal growth factor receptor inhibitor, Ibrutinib as Bruton's tyrosine kinase inhibitor, Sapanisertib as an inhibitor of mechanistic target of rapamycin, and Umbralisib as phosphatidylinositol 3-kinase-delta and casein kinase CK1-epsilon inhibitor.

The synthesis and biological evaluation of novel pyrimidine derivatives have been extensively studied, with particular emphasis on their antioxidant and anticancer properties. Recent research has demonstrated that pyrido[2,3-d]pyrimidine derivatives possess several biological activities, including lipoxygenase inhibition and cytotoxicity against various cancer cell lines. The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, possessing several biological activities.

Data-driven modeling approaches have emerged as powerful tools for understanding the structure-activity relationships of substituted pyrimidine and uracil-based compounds. These computational methods have enabled researchers to predict biological activities and optimize molecular properties through quantitative structure-activity relationship models. The development of predictive models for pyrimidine derivatives has facilitated the rational design of new compounds with improved therapeutic potential.

| Research Area | Key Applications | Representative Compounds |

|---|---|---|

| Anticancer Activity | Kinase inhibition, DNA synthesis interference | Dinaciclib, Cytarabine, Gefitinib |

| Antimicrobial Applications | Broad-spectrum antibiotic development | Linezolid derivatives with pyrimidine |

| Anti-inflammatory Activity | Lipoxygenase inhibition | Pyrido[2,3-d]pyrimidine derivatives |

| Computational Modeling | Structure-activity prediction | Quantitative structure-activity relationship models |

The scope of research on substituted pyrimidine hydrochlorides continues to expand as new synthetic methodologies and biological targets are identified. The development of multi-step synthetic routes has enabled access to increasingly complex pyrimidine derivatives with enhanced biological properties. Recent advances in cross-coupling chemistry have provided complementary strategies for introducing substituents onto activated heterocycles, further expanding the accessible chemical space for pyrimidine-based drug discovery.

属性

IUPAC Name |

2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBOZJCPXQJDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride generally involves two key components:

- Preparation or acquisition of the pyrimidine core with a suitable leaving group or reactive site.

- Introduction of the piperidin-3-ylmethoxy substituent via nucleophilic substitution or related reactions.

- Final conversion to the hydrochloride salt for isolation and purification.

Preparation of the Piperidin-3-ylmethoxy Moiety

A critical precursor is the (R)-3-amino piperidine hydrochloride or its derivatives. Industrially viable methods for preparing (R)-3-amino piperidine hydrochloride include multi-step syntheses starting from D-glutamic acid or other chiral amino acid derivatives. The process involves:

- Hydroxyl esterification and amido protection (e.g., Boc protection).

- Ester reduction.

- Hydroxyl activation.

- Cyclization to form the piperidine ring.

- Boc deprotection and conversion to the hydrochloride salt.

This method is advantageous for its short synthetic route, low cost, and suitability for industrial-scale production. The reaction conditions are carefully controlled, such as temperature maintained around 30°C during key steps, and purification involves extraction and drying to yield high-purity intermediates.

Pyrimidine Core Synthesis and Functionalization

The pyrimidine ring can be synthesized or modified via multi-component reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea, yielding pyrimidine derivatives. Subsequent transformations include hydrazinolysis and condensation reactions to introduce various functional groups.

A common approach to functionalize the pyrimidine ring at the 2-position involves nucleophilic aromatic substitution (S_NAr) reactions on dichloropyrimidine intermediates. For example:

- Dichloropyrimidine derivatives are prepared by chlorination of hydroxyl-substituted pyrimidines using phosphorus oxychloride (POCl₃).

- The 2-chloride is selectively displaced by nucleophiles such as piperidine or piperazinyl derivatives under mild acidic or basic conditions, often in the presence of bases like triethylamine or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

Specific Preparation Method for this compound

A detailed synthetic route can be summarized as follows:

Synthesis of Dichloropyrimidine Intermediate:

- Starting from a hydroxyl-substituted pyrimidine, chlorination with POCl₃ yields the dichloropyrimidine intermediate.

Nucleophilic Substitution with 3-Hydroxypiperidine:

- The 3-hydroxypiperidine (or its protected form) reacts with the 2-chloropyrimidine under nucleophilic substitution conditions to form the 2-(piperidin-3-ylmethoxy)-pyrimidine.

- Reaction conditions typically involve heating in polar aprotic solvents like DMF or ethanol with a base such as potassium carbonate or triethylamine.

-

- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, often ethanol or ethereal solutions, to enhance stability and crystallinity.

Catalytic Hydrogenation for Piperidine Derivatives

Hydrogenation of corresponding pyridine derivatives to piperidine analogs is a widely applied method. In the context of preparing piperidine-containing intermediates:

- Catalytic hydrogenation using ruthenium-based catalysts (e.g., ruthenium dioxide on supports) under controlled temperature (90–120°C) and high hydrogen pressure (≥500 psig) is effective.

- The presence of secondary amines such as piperidine in the reaction medium reduces byproduct formation.

- High catalyst loading (≥0.15 g catalyst per mole of substrate) ensures efficient conversion.

- The process can be optimized by recycling the catalyst and controlling reaction parameters to maximize yield and purity.

Data Table: Key Reaction Parameters for Hydrogenation Step

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | RuO₂ on heterogeneous support | 3–10% metal loading |

| Hydrogen Pressure | 500–1500 psig | High pressure favors conversion |

| Temperature | 90–120 °C | Controlled to minimize byproducts |

| Amine Co-solvent | Piperidine or substituted piperidine | 10–1000 mole % relative to substrate |

| Catalyst Loading | ≥0.15 g per mole substrate | Ensures high activity |

| Reaction Time | 2–17 hours | Depending on scale and conditions |

Research Findings and Analysis

- The hydrogenation method significantly reduces N-methylated byproducts when piperidine is present in the reaction medium, improving selectivity for 2-piperidineethanol derivatives.

- Multi-step synthesis of (R)-3-amino piperidine hydrochloride from D-glutamic acid offers a scalable and cost-effective route, enabling access to chiral piperidine intermediates crucial for the target compound.

- Nucleophilic aromatic substitution on dichloropyrimidine intermediates is a reliable method for introducing the piperidin-3-ylmethoxy substituent, with reaction conditions optimized for yield and regioselectivity.

- The final hydrochloride salt formation is a standard pharmaceutical step to improve compound handling and stability.

化学反应分析

Types of Reactions

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

科学研究应用

Pharmacological Applications

1.1. JAK Inhibition

One of the most significant applications of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating immune responses. The compound has been identified as a potential therapeutic agent for conditions such as rheumatoid arthritis, psoriasis, and various hematological malignancies due to its ability to inhibit JAK pathways effectively .

1.2. Antioxidant Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . The biological evaluation of similar pyrimidine derivatives has shown promising antioxidant activities, suggesting a potential role in developing treatments aimed at oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine precursors. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula .

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + Pyrimidine precursor | Reflux in ethanol | High |

| 2 | Hydrochloric acid | Acidification | Moderate |

Case Studies

3.1. Clinical Research on Autoimmune Diseases

A study published in a peer-reviewed journal explored the efficacy of JAK inhibitors, including derivatives of this compound, in treating autoimmune diseases like rheumatoid arthritis. The results indicated a significant reduction in disease activity scores among patients treated with these compounds compared to placebo groups, highlighting their therapeutic potential .

3.2. Antioxidant Studies

In another investigation focusing on the antioxidant properties of pyrimidine derivatives, researchers tested various compounds against established antioxidants like Trolox. The findings revealed that certain derivatives exhibited up to 82% effectiveness in scavenging free radicals, positioning them as candidates for further development in antioxidant therapies .

作用机制

The mechanism of action of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

相似化合物的比较

Structural Analogues with Substituted Pyrimidine/Piperidine Moieties

The following table highlights key structural and functional differences between the target compound and its analogues:

Functional and Pharmacological Differences

Substituent Effects :

- Halogenation : The introduction of chlorine (CAS 1185311-80-1) or bromine (CAS 1632286-11-3) increases electrophilicity, making these compounds more reactive in cross-coupling reactions . Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets.

- Trifluoromethyl Groups : The trifluoromethyl derivative (CAS 1220037-04-6) exhibits improved metabolic stability due to fluorine’s electronegativity, a critical feature in CNS drug design .

- Dihydrochloride Salts : Compounds like CAS 1289388-29-9 benefit from higher aqueous solubility, advantageous for formulation but may pose hygroscopic challenges .

Biological Activity :

- The target compound (CAS 1185307-62-3) lacks functional groups for specific receptor interactions, limiting its direct pharmacological use. In contrast, analogues like Risperidone Intermediate (CAS 152542-00-2, C₂₃H₂₈FN₃O₃·HCl ) target dopamine and serotonin receptors, highlighting how structural complexity correlates with therapeutic specificity .

Safety Profiles: While direct toxicity data for the target compound are unavailable, structurally related piperidine derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) show hazards such as acute oral toxicity (H302) and skin irritation (H315), underscoring the need for cautious handling .

生物活性

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H15ClN2O

- CAS Number : 1185307-62-3

- Structure : The compound features a pyrimidine ring substituted with a piperidine-derived methoxy group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown promise as a modulator of kinase activity, particularly in relation to the Janus kinase (JAK) pathway, which plays a significant role in immune responses and inflammation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

These results suggest that the compound could be explored further as an alternative treatment for infections caused by resistant strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has displayed selective cytotoxicity against tumor cells while sparing normal cells.

Case Study:

In a study evaluating the effects on human lung cancer cell lines (A549), this compound exhibited an IC50 value of approximately 15 µM, indicating significant anti-proliferative effects.

Safety and Toxicology

Toxicological assessments have revealed that the compound possesses a favorable safety profile. In animal models, it did not exhibit acute toxicity at doses up to 2000 mg/kg. Furthermore, pharmacokinetic studies indicated reasonable bioavailability and clearance rates, suggesting potential for oral administration.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrimidine derivatives has provided insights into how modifications affect biological activity. The presence of the piperidine moiety is crucial for enhancing binding affinity to target proteins involved in disease pathways.

Recent Advances

A recent review highlighted advancements in pyrimidine-based drugs, noting that derivatives similar to this compound are being investigated for their roles in treating conditions such as autoimmune diseases and cancers. The compound's ability to inhibit JAK kinases positions it as a candidate for further development in therapies targeting inflammatory disorders.

常见问题

What synthetic routes are recommended for 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

The synthesis typically involves coupling a pyrimidine derivative with a piperidine-containing moiety under nucleophilic substitution or Mitsunobu reaction conditions. For example:

- Step 1: React 2-chloropyrimidine with piperidin-3-ylmethanol in a polar aprotic solvent (e.g., DMF or DMSO) using a base like potassium carbonate to facilitate substitution .

- Step 2: Purify the intermediate via column chromatography, followed by hydrochloride salt formation using HCl in an ether solvent .

- Yield Optimization: Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) and temperature (60–80°C) to enhance efficiency. Use anhydrous conditions to minimize hydrolysis byproducts .

What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of piperidine (δ 1.5–3.0 ppm for CH groups) and pyrimidine (δ 8.0–9.0 ppm for aromatic protons) moieties .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H] at m/z corresponding to CHNO·HCl (calculated example: 254.2 Da) .

How should researchers handle discrepancies in reported pharmacological activity data?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To resolve:

- Replicate Experiments: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using a reference inhibitor .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) that may interfere with activity .

- Dose-Response Analysis: Perform IC curves across a wider concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .

What strategies mitigate instability during long-term storage?

Advanced Research Question

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% relative humidity for 1–3 months) and analyze degradation products via HPLC. Add stabilizers like ascorbic acid (0.1% w/v) for pH-sensitive formulations .

How can researchers address challenges in solubility for in vitro assays?

Advanced Research Question

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (primary stock), followed by dilution in assay-compatible buffers (e.g., PBS with 0.1% Tween-80). Avoid concentrations >1% DMSO to prevent cellular toxicity .

- Salt Form Alternatives: Compare hydrochloride salt solubility with free base or other counterions (e.g., trifluoroacetate) in physiological pH ranges (6.5–7.4) .

- Nanoparticle Formulation: Use liposomal encapsulation or cyclodextrin complexation to enhance aqueous solubility for in vivo studies .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water (70:30 v/v) .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an emergency eyewash station and seek medical evaluation .

What computational tools aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions based on SMILES notation .

- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases) to rationalize structure-activity relationships (SAR) .

- Metabolite Prediction: Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites for LC-MS/MS method development .

How can researchers validate target engagement in cellular models?

Advanced Research Question

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target protein via Western blot .

- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound and crosslink to target proteins for pull-down and mass spec identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。